Iodopentafluorobenzene

Description

Significance of Perfluorinated Aromatic Compounds in Contemporary Chemistry

Perfluorinated aromatic compounds (PFAAs), also known as perfluoroarenes, are aromatic molecules in which all hydrogen atoms have been replaced by fluorine atoms. researchgate.net This substitution dramatically alters the compound's physical, chemical, and biological characteristics. numberanalytics.comnumberanalytics.com Fluorine's high electronegativity withdraws electron density from the aromatic ring, making perfluoroarenes electron-deficient and susceptible to nucleophilic aromatic substitution, a reaction that is difficult to achieve with their hydrocarbon counterparts. numberanalytics.comnist.gov

The unique properties of PFAAs are highly sought after in several areas of modern chemistry:

Medicinal Chemistry and Agrochemicals : The incorporation of fluorine into organic molecules can enhance their metabolic stability, lipophilicity, and binding affinity, which are crucial properties for pharmaceuticals and agrochemicals. numberanalytics.comrsc.orgnih.gov Polyfluorinated aromatics are used as intermediates in the synthesis of various drugs and crop-protection agents like pesticides and herbicides. researchgate.netnumberanalytics.com

Supramolecular Chemistry : Perfluorinated aromatic compounds, particularly those containing a halogen like iodine, are excellent building blocks for crystal engineering. acs.org The electron-poor perfluorinated ring can participate in specific noncovalent interactions, such as halogen bonding, to form well-defined supramolecular structures. acs.orgsigmaaldrich.com

Catalysis and Synthesis : The lability of fluorine in certain activated perfluoroarenes allows it to be used as a leaving group in chemical synthesis, enabling the creation of complex molecules. researchgate.net Some perfluorinated compounds also find applications in the preparation of catalysts. sigmaaldrich.comopen.ac.uk

The development of synthetic methods to access a variety of PFAAs is an active area of research, driven by the continuous demand for new materials and bioactive compounds with tailored properties. researchgate.netacs.org

Research Trajectory and Historical Context of Iodopentafluorobenzene Studies

This compound (C₆F₅I) serves as a key reagent and model compound within the broader field of organofluorine chemistry. Early studies, such as one from 1974, investigated its fundamental thermochemical properties by determining its heat of formation through combustion analysis, which also identified the reaction products as carbon dioxide, tetrafluoromethane, iodine, and iodine pentafluoride. cdnsciencepub.com

The research focus has since expanded significantly, exploring its reactivity and potential applications. A notable area of investigation is its use in nucleophilic aromatic substitution (SɴAr) reactions. In these reactions, a nucleophile replaces the fluorine atom located para to the iodine atom with high selectivity, a process useful for synthesizing more complex fluorinated molecules. acs.org

Spectroscopic studies have also been crucial in understanding the electronic structure of this compound. High-resolution vacuum ultraviolet (VUV) photoabsorption and photoelectron spectroscopy have been employed to investigate its electronic transitions and ionization energies for the first time. open.ac.ukcore.ac.uk These fundamental studies provide data necessary for modeling its behavior in various environments, such as its atmospheric photolysis, and for applications in plasma processing. open.ac.uk More recent work has combined new UV, VUV, and photoelectron spectra with advanced theoretical calculations to provide a more detailed interpretation of its electronic states. aip.orgresearchgate.netresearchgate.net

Furthermore, this compound is a prominent molecule in the study of noncovalent interactions, specifically halogen bonding. sigmaaldrich.com As a halogen bond donor, it forms predictable supramolecular complexes with electron-donating molecules. acs.orgsigmaaldrich.com This property is exploited in crystal engineering and the design of functional materials. For instance, it has been used in studies of halogen bonding with nickel(II) fluoride (B91410) complexes. rsc.org Its role as a precursor for hypervalent iodine reagents, which are versatile oxidizing agents in organic synthesis, has also been explored. researchgate.netcardiff.ac.uk

Scope and Research Focus of the Outline on this compound

This article focuses exclusively on the chemical and physical properties of this compound as documented in academic research. The scope is centered on its fundamental characteristics, synthesis, and its utility as a building block in various chemical disciplines.

The primary research areas covered include:

Fundamental Properties : Examination of the inherent physical and chemical characteristics of the molecule. This includes its molecular structure, spectroscopic data, and thermochemical properties.

Synthesis and Reactivity : Investigation into the methods of its preparation and its behavior in chemical reactions, with a particular emphasis on its role in nucleophilic aromatic substitution and the formation of organometallic species.

Supramolecular Chemistry : Exploration of its function as a halogen bond donor in the construction of supramolecular assemblies and its interactions with other molecules.

Applications in Synthesis : Its use as a precursor for creating other valuable chemical compounds, such as hypervalent iodine reagents and complex fluorinated molecules.

The content is strictly confined to these topics, presenting detailed research findings and data to provide a scientifically accurate and authoritative overview.

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆F₅I | sigmaaldrich.com |

| Molecular Weight | 293.96 g/mol | sigmaaldrich.com |

| Appearance | Colorless liquid | |

| Boiling Point | 161 °C (lit.) | sigmaaldrich.com |

| Density | 2.204 g/mL at 25 °C (lit.) | sigmaaldrich.com |

| Refractive Index | n20/D 1.496 (lit.) | sigmaaldrich.com |

| CAS Number | 827-15-6 | sigmaaldrich.com |

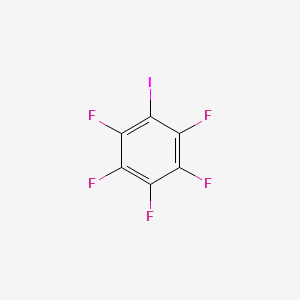

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,4,5-pentafluoro-6-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F5I/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYHNLNYCRZOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)I)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10231969 | |

| Record name | Pentafluoroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Iodopentafluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14910 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

827-15-6 | |

| Record name | Pentafluoroiodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluoroiodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodopentafluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentafluoroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoroiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentafluoroiodobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FL842U9F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Iodopentafluorobenzene and Its Derivatives

Advanced Halogenation Techniques for Benzene (B151609) Derivatives

The introduction of an iodine atom onto a pentafluorinated benzene ring is a key synthetic step that requires overcoming the low reactivity of the substrate towards electrophiles.

Direct electrophilic iodination of pentafluorobenzene (B134492) (C₆HF₅) is a challenging transformation due to the electron-withdrawing nature of the fluorine atoms, which deactivates the aromatic system. wikipedia.orgnih.gov Unlike benzene, which can be iodinated using molecular iodine in the presence of an oxidizing agent like nitric acid or copper salts, pentafluorobenzene requires more forceful conditions. chemistrysteps.comorgoreview.com The direct iodination of aromatic hydrocarbons can be a reversible reaction, as the hydrogen iodide (HI) produced can reduce the aryl iodide product back to the starting materials. organicmystery.com To counter this, strong oxidizing agents are employed to remove HI as it forms. organicmystery.com

For deactivated arenes like pentafluorobenzene, typical iodinating systems involve generating a potent iodine electrophile (I⁺). wikipedia.org A mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid has been used for such deactivated systems, where the active iodinating agent is believed to be the triiodine cation (I₃⁺). wikipedia.org Another approach involves the use of iodine with strong oxidizing agents under drastic acidic conditions. nih.gov

| Reagent System | Substrate | Key Features | Reference |

| I₂ / Oxidizing Agent (e.g., HNO₃) | Deactivated Arenes | Requires strong oxidation to generate I⁺ and prevent reversal. | wikipedia.orgorganicmystery.com |

| I₂ / KIO₃ / conc. H₂SO₄ | Deactivated Arenes | Forms a powerful iodinating agent, the triiodine cation (I₃⁺). | wikipedia.org |

| I₂ / F-TEDA-BF₄ (Selectfluor™) | Alkyl-substituted benzenes | Activates elemental iodine for effective iodination under mild conditions. organic-chemistry.org | organic-chemistry.org |

This table illustrates common electrophilic iodination systems applicable to deactivated aromatic rings.

Regioselectivity in the halogenation of substituted benzenes is a crucial aspect of synthetic chemistry. researchgate.netnih.gov For pentafluorobenzene, the single hydrogen atom provides a specific site for substitution, making the primary challenge one of reactivity rather than regioselectivity. However, in related, less-fluorinated derivatives, the directing effects of the fluorine atoms and other substituents become critical. Fluorine atoms are deactivating yet ortho-, para-directing for electrophilic aromatic substitution. chemistrysteps.com

Modern methods have emerged that offer high regioselectivity. Palladium-catalyzed reactions using N-halosuccinimides as oxidants can provide halogenated products that are complementary to those from traditional electrophilic aromatic substitution. organic-chemistry.org These catalytic methods can be applied to a wide range of substrates, tolerating various functional groups and offering a high degree of control over the position of halogenation. organic-chemistry.org For instance, palladium-catalyzed C-H iodination of arenes using N-iodosuccinimide (NIS) as the oxidant provides a mild and selective route to aryl iodides. organic-chemistry.org

Fluorination Approaches in the Synthesis of Iodopentafluorobenzene

The synthesis of this compound often begins with a molecule that already contains the perfluorinated ring. The construction of the C₆F₅ core itself is a fundamental aspect of organofluorine chemistry.

A common and practical route to this compound does not start with pentafluorobenzene but rather with a more functionalized precursor. The diazotization of pentafluoroaniline (C₆F₅NH₂) followed by a Sandmeyer-type reaction with potassium iodide is a well-established method. nih.gov This pathway circumvents the difficulties of direct electrophilic iodination on the deactivated C₆HF₅ ring.

Another approach involves the reductive defluorination of hexafluorobenzene (B1203771) (C₆F₆). Hexafluorobenzene can be reduced by hydride ions to yield pentafluorobenzene, which can then be subjected to iodination. nih.gov The reduction of this compound itself back to pentafluorobenzene can be achieved with high yield using copper in dimethoxyethane. fluorine1.ru

The synthesis of the perfluorinated aromatic core relies on powerful fluorinating agents. While elemental fluorine is highly reactive and often non-selective, a variety of more manageable electrophilic and nucleophilic fluorinating reagents have been developed. numberanalytics.comtcichemicals.comnumberanalytics.com

Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ are capable of introducing fluorine atoms to aromatic rings. numberanalytics.comnumberanalytics.combeilstein-journals.org These reagents have made the synthesis of fluorinated compounds more routine and safer compared to using elemental fluorine. beilstein-journals.org The development of these specialized agents is crucial for creating the highly fluorinated precursors needed for this compound synthesis. tcichemicals.com For example, the synthesis of hexafluorobenzene, a key precursor, has been achieved through various methods over the years. nih.gov

| Fluorinating Agent Class | Example Reagent | Typical Application | Reference |

| Electrophilic N-F Reagents | Selectfluor™ | Fluorination of electron-rich substrates, enol ethers, and aromatic compounds. | numberanalytics.comnumberanalytics.com |

| Electrophilic N-F Reagents | N-Fluorobenzenesulfonimide (NFSI) | Mild and selective fluorination of various nucleophiles, including carbanions and aromatics. | beilstein-journals.org |

| Nucleophilic Reagents | Potassium Fluoride (B91410) (KF) | Halogen exchange (Halex) reactions to replace other halogens with fluorine. | numberanalytics.com |

This table summarizes classes of modern fluorinating agents used in the synthesis of fluorinated organic compounds.

Emerging Synthetic Pathways for this compound

Modern organic synthesis continually seeks more efficient, selective, and sustainable methods. sioc.ac.cnnih.gov For the synthesis of this compound and its derivatives, transition-metal-catalyzed C-H functionalization represents a significant advance. researchgate.net As mentioned, palladium-catalyzed C-H iodination offers a regioselective method for introducing iodine onto an aromatic ring under mild conditions. organic-chemistry.org

Furthermore, the development of novel reagents continues to expand the synthetic toolkit. Hypervalent iodine compounds, such as [Bis(trifluoroacetoxy)iodo]pentafluorobenzene (B87154), serve as versatile reagents in their own right, facilitating the introduction of iodine into other aromatic systems. chemimpex.com The study of halogen bonding, where the iodine atom on C₆F₅I acts as an electrophilic region (a "halogen bond donor"), is also an emerging area, influencing crystal engineering and the design of supramolecular structures. mdpi.comchemdad.comacs.org These fundamental insights may inspire new synthetic strategies based on controlling intermolecular interactions.

Catalytic Synthesis Routes

Catalysis plays a pivotal role in the functionalization of the this compound core and the synthesis of its derivatives. Various transition-metal-catalyzed cross-coupling reactions and other catalytic systems have been developed to form new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone for the derivatization of this compound. The Heck coupling reaction, for instance, provides a direct method for creating α,β-unsaturated fluoroaromatic esters by coupling this compound with vinyl esters. researchgate.netmdpi.com However, challenges exist in Heck couplings involving perfluoroaromatic molecules. mdpi.com An oxidative Heck coupling has been used to synthesize perfluorinated phosphonyl esters from pentafluorobenzene and dimethyl vinylphosphonate, using Pd(OAc)₂ as the catalyst. mdpi.com The Sonogashira cross-coupling is another powerful palladium-catalyzed reaction that enables the synthesis of polyfluoroaryl-substituted alkynes from polyfluoroaryl iodides. rsc.org

Copper-Catalyzed Reactions: Copper-catalyzed systems offer an economical and efficient alternative for forming C-Si bonds. A ligand-free, copper-catalyzed cross-coupling reaction has been established for the silylation of aryl iodides, including this compound, with various chlorosilanes under reductive conditions. nih.gov This method provides a general platform for synthesizing organosilanes with broad functional group tolerance. nih.gov Copper catalysis is also employed in the synthesis of 5-trifluoromethyl-substituted 1,2,3-triazoles from 5-iodo-1,2,3-triazole derivatives using the Ruppert-Prakash reagent (TMSCF₃). rsc.org

Phase-Transfer Catalysis: Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) and phosphonium (B103445) salts, are effective in producing polyfluoroaromatic compounds. sibran.ru These catalysts facilitate the fluorodechlorination of polychlorobenzenes using potassium fluoride by transferring the fluoride ion from the solid phase to the organic media. fluorine1.ru For example, catalysts like hexaethylguanidinium chloride and tetrakis(diethylamido)phosphonium bromide have been shown to be highly effective. fluorine1.ru

This compound as a Catalyst: Interestingly, this compound itself can function as a halogen-bond donor catalyst. researchgate.net This ability is attributed to the electron-withdrawing nature of the pentafluorophenyl ring, which creates a region of positive electrostatic potential (a σ-hole) on the iodine atom, allowing it to interact with Lewis bases. This catalytic activity has been applied to promote reactions like the synthesis of 2,3-dihydroindolizines, where it slows down undesired decomposition processes. researchgate.net

The following table summarizes various catalytic reactions used in the synthesis of this compound derivatives.

| Catalyst System | Reactants | Product Type | Reaction Type | Reference(s) |

| Pd(OAc)₂ / Ag₂CO₃ | This compound, Vinyl ester | α,β-Unsaturated fluoroaromatic ester | Heck Coupling | researchgate.netmdpi.com |

| Palladium Catalyst | Polyfluoroaryl iodide, Alkyne | Polyfluoroaryl-substituted alkyne | Sonogashira Coupling | rsc.org |

| Copper Catalyst / Zn | This compound, Chlorosilane | Aryl silane | Reductive Silylation | nih.gov |

| Copper Catalyst | 1,4-Diaryl-5-iodo-1,2,3-triazole, TMSCF₃ | 5-Trifluoromethyl-1,2,3-triazole | Trifluoromethylation | rsc.org |

| Phase-Transfer Catalyst (e.g., Hexaethylguanidinium chloride) | Hexachlorobenzene, KF | Hexafluorobenzene | Fluorodechlorination | fluorine1.ru |

| This compound | N-alkyl pyridinium (B92312) salt, Electron-deficient alkene | 2,3-Dihydroindolizine | Halogen-Bond Catalysis | researchgate.net |

Stereoselective and Enantioselective Synthesis

Achieving stereocontrol in the synthesis of chiral molecules containing the pentafluorophenyl group is of significant interest for developing new drugs and chiral materials. Research has focused on using chiral reagents and catalysts to induce stereoselectivity.

Hypervalent Iodine Reagents: Chiral hypervalent iodine(III) reagents are instrumental in stereoselective transformations. cardiff.ac.uk Reagents such as [bis(trifluoroacetoxy)iodo]pentafluorobenzene can be used for reactions like the fragmentation of β-amino alcohols. nih.govarkat-usa.org The development of catalytic enantioselective reactions using chiral hypervalent iodine compounds is a major advancement. sci-hub.se For instance, chiral λ³-iodanes, which can be generated in situ, have been used for the enantioselective α-acetoxylation of ketones. rsc.org In these reactions, a Lewis acid like BF₃·OEt₂ is often employed to activate the hypervalent iodine reagent. rsc.org

Wirth and coworkers have explored the stereoselective intramolecular diamination of alkenes using a chiral hypervalent iodine reagent, achieving excellent enantioselectivities (up to 92%) with a combination of trimethylsilyl (B98337) triflate (TMSOTf) and BF₃·OEt₂ as the activating Lewis acid. rsc.org

Other Stereoselective Methods: Stereoselectivity can also be achieved through other catalytic systems. For example, AlCl₃ has been used for the stereoselective isolation of trans-2-(3',4'-difluorophenyl)-6-propyldecahydronaphthalene from a mixture of isomers. fluorine1.ru Furthermore, the reaction of a cyclohexene (B86901) derivative with a hypervalent iodine reagent can proceed with syn-stereoselectivity to form a cis-difluoride, which is explained by a two-step mechanism involving a cyclic iodonium (B1229267) intermediate. nih.gov

The table below highlights key findings in the stereoselective synthesis involving this compound derivatives and related structures.

| Methodology | Reagent/Catalyst | Substrate | Product | Key Feature | Reference(s) |

| Enantioselective Acetoxylation | Chiral λ³-iodane / BF₃·OEt₂ | Enol ether | α-Acetoxylated ketone | In situ generation of chiral iodine(III) catalyst | rsc.org |

| Enantioselective Diamination | Chiral λ³-iodane / TMSOTf / BF₃·OEt₂ | Alkene with tethered carbamate | Chiral cyclic diamine | High enantioselectivity (up to 92% ee) | rsc.org |

| Fragmentation Reaction | [Bis(trifluoroacetoxy)iodo]pentafluorobenzene | β-Amino alcohol | N,O-acetal | Mild and efficient fragmentation | nih.govarkat-usa.org |

| Stereoselective Isomerization | AlCl₃ | Mixture of decahydronaphthalene (B1670005) isomers | trans-Decahydronaphthalene derivative | Isolation of a single stereoisomer | fluorine1.ru |

| Stereoselective Difluorination | 4-(Difluoroiodo)toluene | Cyclohexene derivative | cis-Difluoride | syn-Addition via cyclic iodonium intermediate | nih.gov |

Reactivity and Reaction Mechanisms of Iodopentafluorobenzene

Nucleophilic Aromatic Substitution (SₙAr) Reactions of Iodopentafluorobenzene

The pentafluorophenyl ring is highly activated towards nucleophilic attack due to the cumulative inductive effect of the five electronegative fluorine atoms. nih.gov This effect renders the aromatic ring electron-deficient and susceptible to reactions with a wide range of nucleophiles. wikipedia.org

Displacement of Iodine by Various Nucleophiles

While nucleophilic attack on polyfluorohalobenzenes often results in the displacement of a fluorine atom, particularly from the para position, there are conditions under which the iodine atom in this compound can be displaced. However, studies indicate that fluorine is generally replaced more readily than bromine or iodine in reactions with nucleophilic reagents like alkali-metal hydroxides, alcoholates, and amines. nih.govnist.gov The preference for fluorine displacement over iodine is a hallmark of the SₙAr mechanism in polyfluoroaromatic compounds. nih.gov

Despite the higher general reactivity of the C-F bonds in SₙAr, specific reagents and conditions can facilitate the substitution of the iodine atom. For example, the phenylazo group has been used to activate ortho fluorine and chlorine atoms towards nucleophilic substitution with thiolate anions. vanderbilt.edu While not a direct displacement of iodine, this illustrates how activating groups can direct substitution. In many synthetic applications, the C-I bond is utilized in cross-coupling reactions rather than direct SₙAr displacement.

The following table summarizes the typical regioselectivity observed in SₙAr reactions of pentafluorobenzene (B134492) derivatives, which generally favors substitution at the para-position.

| Nucleophile | Substrate | Position of Attack | Product Type |

| Thiols | Polythiophene-PFB | para to substituent | Thioether-functionalized polymer |

| Amines | Polythiophene-PFB | para to substituent | Amine-functionalized polymer |

| Alcohols | Polythiophene-PFB | para to substituent | Ether-functionalized polymer |

| Phenothiazine | Octafluorotoluene | para to CF₃ group | 10-(heptafluoro-p-tolyl)phenothiazine |

This table illustrates the general regioselectivity for SₙAr on perfluorinated rings, where substitution para to an existing group is common. Data derived from studies on various pentafluorobenzene derivatives. mdpi.com

Influence of Fluorine Atoms on Aromatic Ring Activation

The five fluorine atoms are paramount to the reactivity of this compound in SₙAr reactions. Their powerful electron-withdrawing inductive effect polarizes the carbon atoms of the ring, making them highly electrophilic and prone to attack by nucleophiles. nih.gov This activation is crucial for overcoming the natural nucleophilicity of a typical benzene (B151609) ring. wikipedia.org

Kinetic and Mechanistic Investigations of SₙAr Pathways

The SₙAr reaction is classically described as a two-step addition-elimination mechanism. uomustansiriyah.edu.iq

Addition of the Nucleophile : The nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This step is typically slow and rate-determining because it disrupts the aromaticity of the ring. stackexchange.comuomustansiriyah.edu.iq The product of this step is a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

Elimination of the Leaving Group : The leaving group is expelled, and the aromaticity of the ring is restored. This step is generally fast. stackexchange.com

The stability of the Meisenheimer complex is a critical factor. numberanalytics.com The electron-withdrawing fluorine atoms play a significant role in stabilizing this anionic intermediate, which is why polyfluorinated arenes are so reactive in SₙAr reactions. core.ac.uk While the two-step mechanism involving a distinct Meisenheimer intermediate is widely accepted and supported by the isolation of such complexes in some cases, recent research has provided evidence for concerted SₙAr pathways. masterorganicchemistry.comresearchgate.net Computational studies and kinetic isotope effect (KIE) experiments suggest that some SₙAr reactions may proceed through a single transition state without forming a stable intermediate. researchgate.netnih.gov The specific pathway, whether stepwise or concerted, can depend on the nucleophile, the leaving group, and the substituents on the aromatic ring. researchgate.netresearchgate.net

Electrophilic Aromatic Substitution (SₑAr) Reactions of this compound

In stark contrast to its high reactivity towards nucleophiles, this compound is extremely unreactive towards electrophiles. The same strong inductive effect of the fluorine atoms that activates the ring for SₙAr deactivates it for SₑAr by withdrawing electron density and destabilizing the positively charged intermediate (the arenium ion) formed during electrophilic attack. nih.govwikipedia.org

Regiocontrolled Synthesis via Directed Electrophilic Attack

Achieving regiocontrolled electrophilic substitution directly on the this compound ring is exceptionally difficult. Hexafluorobenzene (B1203771), a closely related compound, has been reported to be inert to most electrophilic reagents. nih.gov To achieve any reaction, exceedingly drastic conditions are often required. nih.govnist.gov For instance, the nitration of pentafluorobenzene to yield pentafluoronitrobenzene (B1362553) has been accomplished using a mixture of nitric acid and hydrogen fluoride (B91410), highlighting the harsh conditions needed. dur.ac.uk

Due to this profound deactivation, this compound itself is more commonly used as a reagent for introducing functionality to other molecules. For example, [Bis(trifluoroacetoxy)iodo]pentafluorobenzene (B87154) is a reagent used for the electrophilic iodination of other, more reactive aromatic compounds. arkat-usa.orgacs.org

Conditions and Limitations for SₑAr on Deactivated Perfluorinated Rings

The primary limitation for SₑAr on perfluorinated rings like this compound is the severe deactivation of the ring by the fluorine atoms. Standard electrophilic substitution reactions such as Friedel-Crafts are generally unsuccessful. wikipedia.org

Key Limitations and Conditions:

Harsh Reagents : Very powerful electrophiles and highly acidic media are necessary. For example, nitration may require mixtures like HNO₃/H₂SO₄ or HNO₃/HF. dur.ac.ukmasterorganicchemistry.com Halogenation requires strong Lewis acid catalysts, and iodination may need an oxidizing agent to generate a more potent electrophile. wikipedia.org

Low Yields : When reactions do occur, they often result in low yields of the desired product.

Lack of Selectivity : The harsh conditions can lead to a mixture of products or decomposition of the starting material. wikipedia.org

Competing Reactions : Under certain conditions, such as photolysis, other reaction pathways like the formation of biphenyl (B1667301) derivatives may occur. dtic.mil

Cross-Coupling Reactions Involving this compound

This compound readily participates in numerous cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes it a preferred substrate in many catalytic systems. google.com

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org this compound serves as an effective coupling partner in these reactions. The general scheme involves the reaction of an organoborane with this compound in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org

The catalytic cycle typically involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgharvard.edu Various palladium sources and ligands can be employed, and the reaction conditions can be adapted for different substrates. organic-chemistry.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Organoboron Reagent | Catalyst System | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Decafluorobiphenyl | High | harvard.edu |

| 4-Methylphenylboronic acid | Pd-HAP | K₂CO₃ | DMF | 4-Methyl-2,3,4,5,6-pentafluorobiphenyl | >95% | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The Heck reaction provides a method for the arylation of alkenes. wikipedia.orgmdpi.com this compound is a suitable aryl halide for this transformation, reacting with various alkenes in the presence of a palladium catalyst and a base to form substituted alkenes. wikipedia.orglibretexts.org The reaction generally proceeds with high stereoselectivity, favoring the trans isomer. organic-chemistry.org

The mechanism involves the oxidative addition of this compound to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active catalyst by the base. libretexts.org

Table 2: Heck-Type Coupling Reactions of this compound

| Alkene | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | Acetonitrile | (E)-Pentafluorostilbene | High | wikipedia.org |

| Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | Methyl (E)-3-(pentafluorophenyl)acrylate | Good | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

Beyond Suzuki and Heck reactions, this compound is a substrate for other palladium and copper-catalyzed cross-couplings. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a prominent example. mdpi.com This reaction is typically catalyzed by a combination of palladium and a copper co-catalyst. mdpi.com

The combination of palladium and copper catalysis can also facilitate other transformations, such as Stille couplings with organostannanes and other related reactions. rsc.orgsci-hub.se These methods expand the range of molecules that can be synthesized from this compound.

Reductive cross-coupling reactions offer a direct route to form carbon-silicon bonds. While nickel-catalyzed reductive couplings of chlorosilanes with various carbon electrophiles have been a focus, similar transformations can be envisioned with this compound. nih.gov This type of reaction involves the coupling of an organic halide with a chlorosilane in the presence of a reducing agent and a transition metal catalyst, typically nickel or palladium. nih.govscribd.com The process allows for the formation of valuable organosilanes. nih.gov

Reactions with Metals and Organometallic Compound Formation

The reaction of this compound with metals is a key step in the formation of highly useful organometallic reagents.

Pentafluorophenyllithium can be prepared through the reaction of this compound with an alkyllithium reagent, such as n-butyllithium, typically at low temperatures to prevent side reactions. fluorine1.ruwipo.int This organolithium reagent is a powerful nucleophile used in the synthesis of various pentafluorophenyl-containing compounds. fluorine1.ru

Similarly, the corresponding Grignard reagent, pentafluorophenylmagnesium iodide, can be formed by reacting this compound with magnesium metal in an ether solvent. utexas.edusigmaaldrich.com While pentafluorophenylmagnesium chloride and bromide can also be prepared from their respective halopentafluorobenzenes, the iodide is often more readily formed due to the higher reactivity of the C-I bond. google.comgoogle.com These Grignard reagents are versatile intermediates in organic synthesis. google.comutexas.edu

Applications of Organometallic Derivatives in Synthesis

Organometallic derivatives of this compound are valuable reagents for introducing the electron-withdrawing pentafluorophenyl (C₆F₅) group into other molecules. The high electronegativity of the fluorine atoms makes the C₆F₅ group a unique substituent that can significantly alter the electronic properties, stability, and reactivity of the target molecule.

One of the most common organometallic derivatives is prepared via a Grignard reaction. Pentafluorophenylmagnesium bromide (C₆F₅MgBr) is synthesized from this compound and magnesium and serves as a key intermediate. dtic.mil This Grignard reagent facilitates the synthesis of various pentafluorophenyl-substituted organometallic compounds. dtic.mil

Pentafluorophenyl copper (C₆F₅Cu) is another significant derivative, first discovered in 1968. psu.edu It has been widely used as a mild aryl transfer reagent in organic and organometallic synthesis. psu.edursc.org Recent applications include tin/copper exchange reactions to create organocopper compounds that are otherwise difficult to access and the selective transfer of C₆F₅ groups to boron, leading to catalytically active organoboron polymers. psu.edursc.org

Furthermore, sodium cyclopentadienide (B1229720) reacts with hexafluorobenzene (a related polyfluoroaromatic compound) to produce (pentafluorophenyl)cyclopentadienyl anions. acs.orgacs.org These anions are stable as sodium salts and react with various transition metal halides to form pentafluorophenyl-substituted cyclopentadienyl (B1206354) complexes with metals like iron, rhenium, and zirconium. acs.org The resulting complexes, such as (η⁵-C₅H₄C₆F₅)₂Fe and (η⁵-C₅H₄C₆F₅)Re(CO)₃, exhibit the strong electron-withdrawing effects of the C₆F₅ substituent. acs.org

Radical Reactions and Photochemistry of this compound

Formation and Redox Properties of Radical Ions in Solution

The radical ions of this compound have been studied in aqueous solutions using pulse radiolysis. acs.orgfishersci.se The hydrated electron (eₐq⁻) reacts with this compound through a nondissociative electron capture process, forming a radical anion. acs.org This reaction is highly efficient, with a bimolecular rate constant of 8 x 10⁹ dm³ mol⁻¹ s⁻¹. The resulting radical anion is not observed directly, even at high pH, as it rapidly protonates to form a cyclohexadienyl radical. acs.org

The solute radical cation (C₆F₅I⁺•) can be formed in highly acidic solutions (e.g., [HClO₄] > 1 mol dm⁻³). acs.org It is a powerful one-electron oxidant, capable of oxidizing various organic compounds at high rates. The redox potential for the C₆F₅I⁺•/C₆F₅I couple has been estimated to be between 2.09 and 2.43 V vs. the Normal Hydrogen Electrode (NHE). acs.org The sulfate (B86663) radical anion (SO₄⁻•) can react with this compound, but this does not produce the solute radical cation; instead, it leads to the formation of a phenoxyl-type radical. acs.org

| Property | Value | Conditions |

| Rate constant for reaction with eₐq⁻ | 8 x 10⁹ dm³ mol⁻¹ s⁻¹ | Aqueous solution |

| Redox Potential (C₆F₅I⁺•/C₆F₅I) | 2.09 - 2.43 V vs. NHE | Aqueous solution |

| Rate constant for reaction with SO₄⁻• | 3.3 x 10⁸ dm³ mol⁻¹ s⁻¹ | Aqueous solution |

Photodissociation Dynamics and Fluorine Perturbations

The photodissociation of this compound, particularly the breaking of the C-I bond upon UV light absorption, shows significant differences compared to its non-fluorinated counterpart, iodobenzene (B50100) (C₆H₅I). acs.orgresearchgate.net These differences are known as fluorine perturbations. When dissociated at 304 nm, two main velocity distributions are observed for the ground-state iodine atom (I(²P₃/₂)) fragment, similar to iodobenzene. These are attributed to initial excitation to n,σ* and π,π* states, respectively. acs.orgresearchgate.net

However, the fluorine atoms introduce several key changes:

Energy Redistribution : The high-velocity distribution of the iodine fragment is broader and has a lower average value, indicating more rapid energy redistribution into the fluorinated phenyl ring during dissociation. acs.orgresearchgate.net This is due to stronger coupling between the n,σ* and π,π* states. acs.org

Increased I Quantum Yield: The quantum yield for producing the excited-state iodine atom (I(²P₁/₂)) is 14 times larger for C₆F₅I than for C₆H₅I. acs.orgresearchgate.net This is attributed to an increased mixing between a charge-transfer state and the n,σ* and π,π* states. This mixing reduces the nonbonding electron density on the iodine atom, which in turn decreases the spin-orbit interaction between the n,σ* states, leading to a lower probability of curve-crossing and thus a higher I* yield. acs.orgaip.org

Anisotropy Parameter (β) : For C₆F₅I, the spatial anisotropy (β) is correlated with velocity for the I* channel, a feature not seen with iodobenzene. acs.orgresearchgate.net The slow distribution for the ground-state channel has an almost isotropic spatial distribution (β ≈ 1.0). acs.orgresearchgate.net

Studies at various wavelengths (222 to ~305 nm) confirm that fluorine substitution consistently increases the I* quantum yield, with the effect being most pronounced at the red edge of the A-band absorption. researchgate.net

| Parameter | This compound (C₆F₅I) | Iodobenzene (C₆H₅I) | Perturbation Effect |

| I Quantum Yield Ratio | ~14 | 1 | Fluorination significantly increases I yield. acs.orgresearchgate.net |

| High-Velocity I Distribution | Lower average velocity, broader width | Higher average velocity, sharper width | Faster energy redistribution in C₆F₅ ring. acs.orgresearchgate.net |

| Slow-Velocity I Anisotropy (β) | ≈ 1.0 (Isotropic) | Correlated with recoil velocity | Fluorination leads to a more isotropic distribution. acs.orgresearchgate.net |

| I Anisotropy (β)* | Correlated with velocity | Not observed | Fluorination introduces velocity correlation. acs.orgresearchgate.net |

Singlet Oxygen Lifetime Studies in Halogen-Substituted Perfluorinated Solvents

This compound has been utilized as a specialized solvent in studies to determine the lifetime of singlet oxygen (¹O₂). fishersci.sesigmaaldrich.comsigmaaldrich.com The lifetime of singlet oxygen, a highly reactive electronically excited state of molecular oxygen, is strongly dependent on the properties of the solvent it is in. nih.gov The deactivation of singlet oxygen back to its ground state is a forbidden transition, and its rate is influenced by the solvent's ability to accept the excitation energy, often through coupling with the solvent's vibrational modes. nih.gov

Perfluorinated solvents are known to be poor quenchers of singlet oxygen, leading to longer lifetimes. The presence of a heavy atom like iodine in the solvent molecule, as in this compound, can influence the deactivation of singlet oxygen. sigmaaldrich.com Studies using infrared emission spectrometry to monitor the phosphorescence decay of singlet oxygen have employed this compound to understand these heavy-atom effects on singlet oxygen deactivation in solution. fishersci.sesigmaaldrich.comsigmaaldrich.com The long lifetime of singlet oxygen in such solvents is crucial for studying its reactivity and for applications where it acts as a selective intermediate. nih.gov

Photocatalytic Dehydrogenation as a Hydrogen-Atom Acceptor

In the field of visible-light photoredox catalysis, this compound has been identified as a highly effective hydrogen-atom acceptor. rsc.org This property is exploited in the synthesis of N-aryl amines through the catalytic dehydrogenation (CD) of allylic amines. rsc.org The process provides an efficient route to aromatic compounds under mild conditions. rsc.org

In a typical reaction, a photocatalyst (such as 3DPAFIPN) is excited by visible light. The excited photocatalyst then facilitates the dehydrogenation of a substrate, for instance, a 2-cyclohexenyl amine. This compound plays a crucial role by accepting a hydrogen atom, which drives the selective aromatization of the cyclohexenyl group. rsc.org This strategy has proven successful for a wide range of substrates, tolerating various functional groups and complex bioactive motifs while suppressing side reactions of the reactive N-aryl amine products. rsc.org The use of C₆F₅I as the hydrogen-atom acceptor was key to achieving high yields (e.g., 95%) in the synthesis of the target N-aryl amines. rsc.org

| Component | Role | Example |

| Substrate | Hydrogen-atom donor | 2-cyclohexenyl amine |

| Photocatalyst | Light absorption and electron transfer | 3DPAFIPN |

| This compound | Hydrogen-atom acceptor | C₆F₅I |

| Base | Promoter | K₂CO₃ |

Hypervalent Iodine Chemistry and this compound Derivatives

This compound serves as a precursor for the synthesis of hypervalent iodine(III) reagents. These reagents are valuable in organic synthesis due to their mild and highly selective oxidizing properties. arkat-usa.orgresearchgate.net Hypervalent iodine compounds feature an iodine atom in a +3 or +5 oxidation state, with the I(III) (or λ³-iodane) species being common. rsc.orgnih.gov The reactivity of these compounds stems from the linear, polarized, and weak three-center, four-electron (3c-4e) bond between the iodine and its two trans ligands, which makes the iodine center highly electrophilic. rsc.orgnih.gov

A prominent derivative is [bis(trifluoroacetoxy)iodo]pentafluorobenzene (C₆F₅I(OCOCF₃)₂). arkat-usa.orgumich.edu This reagent can be prepared by the oxidation of this compound. organic-chemistry.org It has been employed in the efficient fragmentation of β-amino alcohols and α-amino acids to produce N,O-acetals. nih.govumich.edu For example, this method was utilized in an improved synthesis of a key intermediate for discorhabdins, a class of marine alkaloids. arkat-usa.orgumich.edu The use of C₆F₅I(OCOCF₃)₂ allows these oxidative transformations to occur under mild conditions. nih.govumich.edu

Synthesis and Reactivity of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene

[Bis(trifluoroacetoxy)iodo]pentafluorobenzene, a hypervalent iodine(III) reagent, is a derivative of this compound. Hypervalent iodine compounds of this class, known as [bis(acyloxy)iodo]arenes, are generally stable, colorless microcrystalline solids that can be stored for extended periods without significant decomposition. arkat-usa.org Their synthesis typically follows one of two general pathways: the oxidation of an iodoarene in the presence of a carboxylic acid, or a ligand exchange reaction with a more readily available precursor like (diacetoxyiodo)benzene (B116549). arkat-usa.org

A general and convenient method for preparing various [bis(trifluoroacetoxy)iodo]arenes, including the pentafluorinated analogue, involves the oxidation of the corresponding organic iodide. researchgate.net For instance, the oxidation of perfluoroalkyl iodides using Oxone in trifluoroacetic acid at room temperature yields [bis(trifluoroacetoxy)iodo]perfluoroalkanes, and this procedure has been successfully extended to the synthesis of [bis(trifluoroacetoxy)iodo]arenes. researchgate.net The pentafluorobenzene core in [Bis(trifluoroacetoxy)iodo]pentafluorobenzene enhances its stability and reactivity. chemimpex.com

In terms of reactivity, [bis(trifluoroacetoxy)iodo]pentafluorobenzene is a powerful reagent utilized in various organic transformations. It has been identified, along with [bis(trifluoroacetoxy)iodo]p-nitrobenzene, as a lead reagent for the direct ring contraction of lactams to form pyrrolidines. researchgate.net This transformation highlights its utility in complex molecular rearrangements. Another significant reaction involves the fragmentation of β-amino alcohols and α-amino acids, which, upon treatment with [bis(trifluoroacetoxy)iodo]pentafluorobenzene, lead to the formation of N,O-acetals. arkat-usa.orgumich.edu This specific method was instrumental in an improved synthesis of a key intermediate for discorhabdins. arkat-usa.org

The table below summarizes key reactions involving [Bis(trifluoroacetoxy)iodo]pentafluorobenzene.

| Reactant Type | Product Type | Reaction Description |

| Lactams | Pyrrolidines | Direct ring contraction. researchgate.net |

| β-Amino alcohols | N,O-Acetals | Oxidative fragmentation. arkat-usa.orgumich.edu |

| α-Amino acids | N,O-Acetals | Oxidative fragmentation. arkat-usa.orgumich.edu |

Role in Oxidative Transformations and Rearrangements

[Bis(trifluoroacetoxy)iodo]pentafluorobenzene and related [bis(acyloxy)iodo]arenes are potent oxidizing agents used for the oxygenation and oxidative functionalization of organic substrates. arkat-usa.org Their reactivity is often compared to that of the more common reagent, [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). arkat-usa.org These reagents can facilitate a wide array of oxidative transformations and rearrangements, often with high selectivity and under mild conditions. arkat-usa.orgchemimpex.com

One of the notable applications is in oxidative coupling reactions. Researchers have developed efficient intermolecular cross-coupling reactions using [bis(trifluoroacetoxy)iodo]pentafluorobenzene in combination with a Lewis acid like BF₃·OEt₂. sci-hub.se This system enables the cross-coupling of two different phenolic ethers to produce mixed naphthalene-benzene biaryl compounds without the formation of homocoupling products. sci-hub.se Such biaryl compounds are valuable precursors in the synthesis of complex structures like benz[b]phenanthridines. sci-hub.se

Rearrangements are another key area where these reagents are employed. For example, the treatment of (25R)-3a-acetoxy-5b-spirostan-23-one with (diacetoxyiodo)benzene (DIB) in basic methanol (B129727) induces a Favorskii rearrangement, resulting in F-ring contraction. arkat-usa.org While this specific example uses DIB, it illustrates the type of rearrangement reactions characteristic of hypervalent iodine(III) carboxylates. Similarly, [bis(trifluoroacetoxy)iodo]benzene (BTI) induces an oxidative rearrangement of 2,3-epoxy alcohols to yield lactols, a transformation used in the synthesis of the marine γ-lactone metabolite (+)-tanikolide. arkat-usa.org The reaction of the bicyclic alkene benzonorbornadiene with BTI results in a rearranged product in 95% yield. researchgate.net

The table below showcases examples of oxidative transformations and rearrangements mediated by [bis(trifluoroacetoxy)iodo]arenes.

| Substrate | Reagent System | Product | Transformation Type |

| Phenolic Ethers (two different) | [Bis(trifluoroacetoxy)iodo]pentafluorobenzene / BF₃·OEt₂ | Mixed Naphthalene-Benzene Biaryls | Oxidative Cross-Coupling sci-hub.se |

| Cyclohexene (B86901) | [Bis(trifluoroacetoxy)iodo]benzene (BTI) | cis-1,2-bis(trifluoroacetate) | Oxidative Bis-trifluoroacetoxylation arkat-usa.org |

| 2,3-Epoxy Alcohols | [Bis(trifluoroacetoxy)iodo]benzene (BTI) | Lactols | Oxidative Rearrangement arkat-usa.org |

| Benzonorbornadiene | [Bis(trifluoroacetoxy)iodo]benzene (BTI) | Rearranged bis(trifluoroacetate) | Rearrangement researchgate.net |

Mechanistic Aspects of Hypervalent Iodine Reagent Activation

The reactivity of hypervalent iodine(III) reagents like [bis(trifluoroacetoxy)iodo]pentafluorobenzene is intrinsically linked to their activation. bohrium.com The fundamental reactivity involves a two-step process of initial ligand exchange followed by reductive elimination. rsc.org Activation is often crucial and can be achieved through various means, including the use of Lewis or Brønsted acids. rsc.orgacs.org

Lewis acid activation plays a key role in many reactions mediated by hypervalent iodine reagents. acs.org Mechanistic studies have shown that Lewis acids, such as boron-based compounds, can coordinate to the hypervalent iodine compound, which facilitates subsequent electrophilic reactions. rsc.org For instance, in the intramolecular aminofluorination of homoallylic amines, BF₃·OEt₂ activates iodosobenzene (B1197198) (PhIO) to generate a λ³-iodane intermediate. This intermediate reacts with the amine to form an iodonium (B1229267) species that undergoes cyclization and reductive elimination to yield the fluoropyrrolidine product. rsc.org This coordination of a Lewis acid to the carbonyl group of the acyloxy ligand enhances the electrophilicity of the iodine center. rsc.org

Beyond ionic pathways, hypervalent iodine(III) reagents can also mediate reactions through radical mechanisms. bohrium.com Metal-free generation of radical species from these reagents is a significant area of research. bohrium.com For example, the photolysis of [bis(trifluoroacetoxy)iodo]benzene (PIFA) generates trifluoroacetoxy radicals, which can then initiate C-H bond functionalization of alkylbenzenes under mild conditions. researchgate.net This highlights that the activation of hypervalent iodine reagents is not limited to ionic mechanisms but can also proceed via radical pathways, expanding their synthetic utility. bohrium.com The activation method—be it thermal, photochemical, or acid-catalyzed—can dictate whether the reagent acts as an aryl cation, radical equivalent, or another reactive species. acs.orgnih.gov

| Activation Method | Description | Mechanistic Pathway |

| Lewis/Brønsted Acid | Coordination of an acid (e.g., BF₃·OEt₂) to the reagent. rsc.org | Enhances the electrophilicity of the iodine center, facilitating ionic reactions like electrophilic addition and cyclization. rsc.orgacs.org |

| Photolysis | Use of light to induce bond cleavage in the reagent. researchgate.net | Generates radical species (e.g., trifluoroacetoxy radicals) that can initiate radical-mediated transformations like C-H bond functionalization. bohrium.comresearchgate.net |

Computational and Theoretical Studies on Iodopentafluorobenzene

Electronic Structure and Molecular Orbital Analysis

The electronic and molecular orbital characteristics of iodopentafluorobenzene have been extensively investigated through a variety of computational methods. These studies provide fundamental insights into the behavior of the molecule upon electronic excitation.

Valence and Rydberg States Investigation

The electronic spectrum of this compound is complex, featuring a range of valence and Rydberg states. aip.orgopen.ac.uk High-resolution vacuum ultraviolet (VUV) photoabsorption spectroscopy has been instrumental in studying the neutral valence and Rydberg excited states. open.ac.uk The VUV spectrum is characterized by broad bands between 3.6 and 8.0 eV and sharper structures from 8.0 to 10.7 eV. open.ac.uk

Theoretical calculations, including time-dependent density functional theory (TDDFT) and multi-reference multi-root configuration interaction (MRD-CI), have been employed to assign the observed spectral features. aip.orgresearchgate.net A significant finding is the reassignment of the VUV multiplet at 7.926 eV as a Rydberg state, which has resolved previous anomalies in spectral assignments. aip.orgresearchgate.net The ultraviolet (UV) spectral onset is marked by two very weak transitions assigned to 1¹B₁ (πσ) and 1¹B₂ (σσ) symmetries. aip.orgresearchgate.net Higher energy regions contain strong ππ* valence states. researchgate.net The interaction between valence and Rydberg states is a critical aspect of the electronic structure, with some valence states being significantly perturbed by nearby Rydberg states. researchgate.netaip.org

Several low-lying transitions have been identified, including nσ, ππ, and πσ* transitions. aip.org The study of these states is crucial for understanding the photochemistry of this compound, particularly the facile release of the iodine atom. aip.org

Adiabatic Excitation Energies (AEEs) and Vertical Excitation Energies (VEEs)

Computational methods have been pivotal in determining the adiabatic excitation energies (AEEs) and vertical excitation energies (VEEs) of this compound. aip.org AEEs, which correspond to the energy difference between the equilibrium geometries of the ground and excited states, have been calculated using methods like equations-of-motion coupled-cluster with singles and doubles (EOM-CCSD). aip.orgresearchgate.net However, due to the very weak onset of the UV bands, experimental AEEs are difficult to determine directly. aip.org

VEEs, which represent the energy difference at the ground state geometry, are more readily compared with experimental spectral band maxima. aip.org Multi-reference multi-root configuration interaction (MRD-CI) has provided a satisfactory account of the principal UV and VUV spectral profiles in terms of vertical band positions and intensities. aip.orgresearchgate.net Theoretical studies have utilized both TDDFT and MRD-CI methods to calculate these energies, providing a comprehensive interpretation of the experimental spectra. researchgate.netresearchgate.net

| State | Excitation Type | Calculated VEE (eV) | Experimental Band Maximum (eV) |

|---|---|---|---|

| 1¹B₁ | πσ | ~4.6 | - |

| 1¹B₂ | σσ | ~4.6 | - |

| 1¹A₁ | ππ | ~5.8 | 5.8 |

| 2¹B₁ | πσ | Underlying 1¹A₁ | - |

| 1¹A₁ | ππ | - | 6.7 |

| 2¹B₂ | ππ | - | 6.7 |

Lowest Unoccupied Molecular Orbital (LUMO) Character and C-I Antibonding

A key feature of the electronic structure of this compound is the nature of its lowest unoccupied molecular orbital (LUMO). aip.orgresearchgate.net The LUMO possesses a σ*(a₁) symmetry and exhibits significant C-I antibonding character. aip.orgresearchgate.netresearchgate.net This antibonding nature is a critical factor in the molecule's photochemistry. aip.org

Excitation of an electron into this LUMO, particularly in the case of the 1¹B₁ (πσ) and 1¹B₂ (σσ) excited states, leads to a considerable lengthening of the C-I bond. aip.orgresearchgate.net This bond elongation facilitates the dissociation of the iodine atom, a characteristic feature of the photochemistry of aryl iodides. aip.org In contrast, for some higher energy excited states, such as the spectrally dominant ππ* states, the C-I bond length remains within the normal range. aip.org

Spectroscopic Simulations and Vibrational Analysis

Computational simulations have been indispensable for interpreting the complex vibrational structure observed in the electronic spectra of this compound.

Franck-Condon (FC) and Herzberg-Teller (HT) Contributions to Spectra

The vibrational fine structure of the electronic transitions in this compound has been analyzed using both Franck-Condon (FC) and Herzberg-Teller (HT) models. aip.orgresearchgate.netresearchgate.net The FC principle assumes that the electronic transition is vertical, and the intensity of vibronic bands is proportional to the square of the overlap integral between the vibrational wavefunctions of the initial and final electronic states. cnr.it The HT effect accounts for the intensity of electronically forbidden transitions or the vibrational structure of allowed transitions that cannot be explained by the FC principle alone, arising from the dependence of the electronic transition moment on the nuclear coordinates. cnr.it

For this compound, the vibrational intensity of the lowest 1¹B₁ state is predominantly due to HT contributions. aip.orgresearchgate.net The 1¹B₂ state exhibits a mix of both FC and HT contributions. aip.orgresearchgate.net In contrast, a band containing three states—two ππ* (1¹A₁, 2¹B₂) and one πσ* (2¹B₁)—is dominated by FC contributions, particularly from the ¹A₁ state. aip.orgresearchgate.net Similarly, the spectrally dominant bands near 6.7 eV and 7.3 eV are also governed by FC components. aip.org The combination of FC and HT analyses has been crucial for a detailed interpretation of the UV and VUV spectra. aip.orgresearchgate.net

Generalized Second-Order Vibrational Perturbation Theory (GVPT2) Applications

To achieve a more accurate and detailed understanding of the vibrational spectrum, theoretical analyses have moved beyond the simple harmonic approximation. researchgate.netresearchgate.netacs.org Generalized second-order vibrational perturbation theory (GVPT2) has been applied to this compound to account for anharmonicity. researchgate.netresearchgate.netacs.org

This approach, often used in a hybrid fashion with coupled-cluster (CC) and density functional theory (DFT) methods, allows for the reliable identification of fundamental, overtone, and combination bands with unprecedented detail. researchgate.netresearchgate.netacs.org The GVPT2 method incorporates anharmonic contributions to various molecular properties, including structural parameters, rotational constants, and, most importantly, vibrational frequencies and spectral intensities. researchgate.netacs.org This level of theory enables a rigorous and meaningful comparison between theoretical predictions and experimental results from techniques like Raman and Fourier-Transform Infrared (FTIR) spectroscopy, providing a comprehensive picture of the molecule's vibrational behavior. researchgate.netresearchgate.net

Hybrid Coupled Cluster/Density Functional Theory (CC/DFT) Approaches

A powerful strategy for studying the vibrational properties of this compound involves the use of hybrid coupled cluster/density functional theory (CC/DFT) methods. researchgate.netacs.org This approach combines the strengths of both theoretical frameworks to achieve a high level of accuracy.

In one such study, a generalized second-order vibrational perturbation theory (GVPT2) was employed, utilizing a hybrid CC/DFT model. researchgate.netacs.org This sophisticated analysis went beyond the standard double-harmonic approximation to incorporate anharmonic contributions. researchgate.netacs.org The key aspects of this methodology include:

High-Level Quantum-Chemical Calculations: The equilibrium structure and harmonic force fields were determined using the coupled-cluster method with single and double excitations, along with a perturbative treatment of triple excitations (CCSD(T)). researchgate.net To ensure high accuracy, these calculations were extrapolated to the complete basis-set limit, and core-correlation effects were also considered. researchgate.net

Anharmonic Contributions: Anharmonic effects, which are crucial for a precise description of vibrational spectra, were calculated at the CCSD(T)/cc-pVTZ level for related molecules to serve as a reference. researchgate.net

Density Functional Theory (DFT): The data obtained from these high-level calculations serve as a benchmark to evaluate the performance of more computationally efficient DFT methods. researchgate.net

This hybrid approach allows for the rigorous comparison of theoretical predictions with experimental data from techniques like Raman and infrared spectroscopy, leading to a reliable and detailed identification of fundamental, overtone, and combination band transitions. researchgate.netacs.org

Quantum Chemical Calculations and Modeling

A variety of quantum chemical methods have been applied to elucidate the electronic states and transitions of this compound. These calculations are essential for interpreting experimental spectra and understanding the molecule's photochemistry.

DFT and its time-dependent extension, TDDFT, are widely used to study the electronic structure and excited states of this compound. researchgate.netaip.org These methods offer a good balance between computational cost and accuracy for many applications. stackexchange.comnih.gov

Key findings from DFT and TDDFT studies include:

Interpretation of Spectra: TDDFT calculations have been instrumental in interpreting the ultraviolet (UV) and vacuum ultraviolet (VUV) spectra of this compound. researchgate.netresearchgate.net They help in assigning the observed spectral features to specific electronic transitions. researchgate.net

Excited State Geometries: TDDFT calculations have been used to determine the geometries of the molecule in its various excited states. aip.org The structural changes upon excitation are found to be similar to those predicted by higher-level methods like EOM-CCSD. aip.orgwsu.edu

Vibrational Frequencies: The harmonic vibrational frequencies calculated with TDDFT are remarkably similar to those obtained from EOM-CCSD calculations. aip.org This similarity allows for a combined approach where TDDFT frequencies can be used in conjunction with EOM-CCSD energies for more detailed analyses, such as Franck-Condon and Herzberg-Teller contributions to vibrational profiles. aip.org

Identification of Transitions: TDDFT calculations have helped to identify and characterize various electronic transitions, including n-σ, π-π, and π-σ* transitions. aip.orgresearchgate.net For instance, the lowest Rydberg state has been well-reproduced by TDDFT results. researchgate.net

For a more accurate description of the electronic spectrum, particularly for states with significant multi-reference character, Multi-Reference Multi-Root Configuration Interaction (MRD-CI) has been employed. aip.orgresearchgate.netaip.org This method provides a satisfactory account of the main features in the UV and VUV spectra. researchgate.netaip.org

Key contributions of MRD-CI studies include:

Vertical Excitation Energies (VEE): MRD-CI is used to calculate the vertical excitation energies, which can be compared with the maxima of spectral bands in experimental spectra. aip.orgcnr.it

Spectral Profile: The method has successfully reproduced the principal UV and VUV spectral profile of this compound, including vertical band positions and intensities. researchgate.netaip.org

Assignment of Transitions: MRD-CI calculations have been crucial in assigning weak transitions in the UV spectrum to 1¹B₁ (πσ) and 1¹B₂ (σσ) symmetries. researchgate.netaip.org The calculated VEEs and oscillator strengths from MRD-CI can be superimposed on experimental spectra to aid in the assignment of various electronic states. aip.org

Table 1: Selected Vertical Excitation Energies (VEE) for this compound Calculated by the MRD-CI Method

| Energy (eV) | Oscillator Strength (f(r)) | Symmetry |

| 4.86 | Low | ¹B₁ |

| 5.05 | Low | ¹B₂ |

| 5.8 | Low | ¹B₁ |

| 6.7 | High | ¹A₁ |

| 7.3 | High | ¹A₁ + ¹B₂ |

Data sourced from multiple studies. aip.orgresearchgate.netaip.orgopen.ac.uk

The Equations-of-Motion Coupled Cluster with Singles and Doubles (EOM-CCSD) method is a high-accuracy approach used to calculate adiabatic excitation energies (AEEs) and equilibrium structures of excited states. researchgate.netaip.orgcnr.it While computationally more demanding than TDDFT, it provides a more reliable description of electronic states. stackexchange.comnih.govesqc.org

Key applications of EOM-CCSD in the study of this compound:

Adiabatic Excitation Energies: EOM-CCSD is the method of choice for determining accurate AEEs. researchgate.netaip.org These energies are crucial for understanding the onset of electronic absorption bands.

Combined Theoretical Approaches: EOM-CCSD results are often combined with TDDFT calculations. researchgate.netaip.org For instance, the similarity in vibrational frequencies calculated by both methods allows for the use of TDDFT results in Franck-Condon analyses where EOM-CCSD calculations might be computationally prohibitive. aip.orgcnr.it

Ionic States: EOM-CCSD has been used to calculate the adiabatic ionization energies (AIEs) for several ionic states of this compound. nih.gov This has been critical in determining the sequence of these states. nih.gov

Given the presence of the heavy iodine atom, relativistic effects, particularly spin-orbit coupling, are significant in this compound. researchgate.netaip.org Spin-orbit ab initio investigations are therefore essential for a complete understanding of its electronic structure and photochemistry. open.ac.uksemanticscholar.orgacs.org

These studies have revealed that:

Photochemical Effects: Spin-orbit coupling plays a crucial role in the photodissociation dynamics of this compound. aip.org It splits the nσ* excitation into three overlapping continua, which influences the pathways for the liberation of iodine atoms. aip.org

Vertical Excitations: Ab initio calculations that include spin-orbit effects have been performed to study the vertical electronic excitations of the molecule. researchgate.netopen.ac.uk These calculations help in elucidating the low-lying n-σ, π-π, and π-σ* transitions. researchgate.net

Conical Intersections and Vibronic Coupling Studies

The concept of conical intersections is vital for understanding the rapid, non-radiative decay pathways in photochemical processes. aip.orgcnr.it In this compound, vibronic coupling between different electronic states leads to the formation of conical intersections, which govern the molecule's photochemistry. researchgate.netnih.govaip.org

Key findings in this area include:

Photodissociation Pathways: Non-adiabatic coupling via a conical intersection provides a mechanism for the molecule to transition from an excited electronic state to the ground state, leading to the dissociation of the C-I bond and the release of iodine atoms. aip.orgcnr.it

Ionic State Interactions: Studies have identified conical intersections between the potential energy surfaces of different ionic states. nih.gov For example, crossings between the X and A states, and the A and B states have been located using state-averaged complete active space self-consistent field (SA-CASSCF) methods. nih.gov At these points of intersection, there is a zero-energy difference between the states, facilitating efficient electronic relaxation. nih.gov

Vibrational Coupling: The overlap of photoelectron spectroscopy (PES) bands for different ionic states is a manifestation of strong vibronic coupling. nih.gov This coupling leads to a loss of vibrational structure and significant broadening of the spectral bands, making the analysis of individual states challenging. nih.gov

Advanced Spectroscopic Characterization of Iodopentafluorobenzene

Ultraviolet (UV) and Vacuum Ultraviolet (VUV) Photoabsorption Spectroscopy

The photoabsorption spectrum of iodopentafluorobenzene has been meticulously examined using synchrotron radiation, offering a detailed view of its electronic transitions across a broad energy range.

A key feature in the VUV spectrum is a sharp multiplet observed near 6 eV, which is attributed to the lowest Rydberg 4b₁6s state (3¹B₁). researchgate.netresearchgate.net Another significant feature is a multiplet at 7.926 eV, which has been crucial for the reassignment of the Rydberg spectrum. aip.orgresearchgate.net

Table 1: Key Features in the UV/VUV Photoabsorption Spectrum of this compound

| Energy Range (eV) | Spectral Characteristics | Interpretation |

|---|---|---|

| 3.6 - 8.0 | Broad bands | Valence states, likely dissociative |

| 8.0 - 10.7 | Sharp bands with fine structure | Rydberg states |

| ~6.0 | Sharp multiplet | Lowest Rydberg 4b₁6s state (3¹B₁) |

| 7.926 | Multiplet | Reassigned as a Rydberg state |

A pivotal development in the understanding of this compound's electronic structure has been the reassignment of its VUV Rydberg spectrum. aip.orgresearchgate.net Previously, some Rydberg states were erroneously assigned to transitions that are optically forbidden. researchgate.netaip.org A significant finding was the identification of the multiplet at 7.926 eV as a Rydberg state rather than a valence state. researchgate.netaip.orgresearchgate.net This observation led to a fundamental reassignment of the VUV Rydberg spectrum, resolving anomalies in earlier interpretations. aip.orgresearchgate.net Theoretical calculations, including time-dependent density functional theory (TDDFT), have successfully reproduced the position and vibrational structure of the lowest Rydberg state, the 4b₁6s state (3¹B₁), which appears as a sharp feature near 6 eV. researchgate.netresearchgate.net

The electronic transitions in this compound have been analyzed through a combination of high-resolution spectroscopy and theoretical calculations, such as multi-reference multi-root configuration interaction (MRD-CI) and equation-of-motion coupled-cluster with singles and doubles (EOM-CCSD). aip.orgcnr.it The onset of the UV spectrum is characterized by two very weak transitions assigned to 1¹B₁ (πσ) and 1¹B₂ (σσ) symmetries. aip.orgcnr.it The lowest unoccupied molecular orbital (LUMO) involved in these transitions has a significant C–I antibonding (σ*) character, leading to a considerable elongation of the C–I bond in these excited states. aip.orgcnr.it

The vibrational intensity of the lowest 1¹B₁ state is primarily due to Herzberg-Teller (HT) contributions, while the 1¹B₂ state involves both HT and Franck-Condon (FC) contributions. aip.orgcnr.it A band containing three states—two ππ* (1¹A₁, 2¹B₂) and one πσ* (2¹B₁)—is dominated by FC contributions in the 1¹A₁ state. aip.orgcnr.it The most intense bands in the VUV spectrum, located near 6.7 eV and 7.3 eV, are attributed to strong ππ* transitions of ¹A₁ and ¹B₂ symmetries. aip.org Theoretical studies have been essential in disentangling the contributions of various valence states, especially in regions where multiple states overlap. researchgate.netresearchgate.net

Photoelectron Spectroscopy (PES) of this compound

Photoelectron spectroscopy provides direct insight into the energies of molecular orbitals and the structure of the resulting cation.

High-resolution He(I) photoelectron spectra of this compound have been recorded, revealing detailed vibrational structure within the electronic bands of the cation. researchgate.netopen.ac.uk These modern, high-resolution measurements have shown significantly improved detail compared to earlier studies and have led to a shift in the measured ionization energies by about 0.5 eV compared to the earliest reports, though they are in agreement with more recent findings. researchgate.netopen.ac.uk The PES spectrum exhibits several bands corresponding to the ionization from different molecular orbitals, though some of these bands show considerable broadening and loss of vibrational structure due to the overlap of adjacent ionic states. nih.gov For instance, the X and A ionic states, as well as the A and B states, show significant vibrational overlap. nih.gov The C ionic state is the only one that appears to be free from this type of vibrational coupling, displaying a more clearly defined vibrational structure. nih.gov

The study of ionization processes in this compound through PES, complemented by theoretical calculations, has provided precise adiabatic ionization energies (AIEs). nih.gov A high-resolution He(I) PES measurement determined a precise value of 9.679 ± 0.002 eV for the first adiabatic ionization energy, corresponding to the formation of the ionic ground state. researchgate.net